4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Overview
Description
4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the phenyl and triazole groups. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of 2-amino-5-methylthiazole with appropriate reagents to introduce the phenyl group.
Phenyl Group Introduction: The phenyl group can be introduced using electrophilic aromatic substitution reactions.
Triazole Formation: The triazole ring is often formed through the reaction of hydrazine with a suitable precursor containing the thiazole and phenyl groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve nucleophiles like ammonia (NH3) or sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or antiviral properties.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Thiazole Derivatives: Similar compounds containing the thiazole ring, which may have different substituents or functional groups.
Triazole Derivatives: Compounds containing the triazole ring, which may exhibit different biological activities.
Phenyl Derivatives: Compounds with phenyl groups, which may have varying degrees of substitution and functionalization.
Uniqueness: The uniqueness of this compound lies in its specific combination of thiazole, triazole, and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-13-8-9-14(2)18(10-13)19-12-27-21(22-19)20-15(3)25(24-23-20)16-6-5-7-17(11-16)26-4/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULQJRDMKKKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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